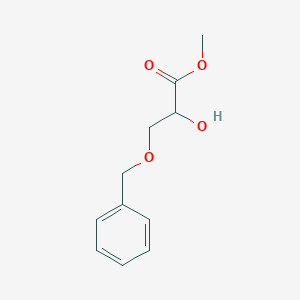![molecular formula C81H89N5O2Zn-2 B13393349 4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc involves multiple steps, starting from the preparation of the porphyrin core. The porphyrin core is typically synthesized through the condensation of pyrrole with an aldehyde under acidic conditions. The introduction of the 3,5-ditert-butylphenyl groups is achieved through Friedel-Crafts alkylation, while the hexyl-N-(4-hexylphenyl)anilino group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the ethynylbenzoic acid moiety to the porphyrin core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of more efficient catalysts for the cross-coupling reaction.
化学反应分析
Types of Reactions
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction reactions can be used to modify the electronic properties of the porphyrin core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield reduced porphyrin species.
科学研究应用
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the electronic properties of porphyrins and their derivatives.
Biology: It is used in studies of heme proteins and other porphyrin-containing biomolecules.
Industry: It is used in the development of new materials for organic electronics and photovoltaics.
作用机制
The mechanism of action of 4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc involves its interaction with various molecular targets and pathways. The porphyrin core can interact with metal ions, proteins, and other biomolecules, leading to changes in their electronic and structural properties. This can result in various biological effects, such as the generation of reactive oxygen species in photodynamic therapy.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: A simpler porphyrin derivative with four phenyl groups.
Heme: A naturally occurring porphyrin with an iron ion at its center.
Chlorophyll: A porphyrin derivative involved in photosynthesis, with a magnesium ion at its center.
Uniqueness
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc is unique due to its complex structure, which includes multiple bulky substituents and a zinc ion. This gives it distinct electronic and steric properties compared to simpler porphyrins, making it a valuable compound for various research applications.
属性
分子式 |
C81H89N5O2Zn-2 |
|---|---|
分子量 |
1230.0 g/mol |
IUPAC 名称 |
4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc |
InChI |
InChI=1S/C81H90N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H2-,82,83,84,85,87,88);/q-1;/p-1 |
InChI 键 |
NDQDJMZPYLQJOV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3[N-]7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C6)C#CC9=CC=C(C=C9)C(=O)O)[N-]5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



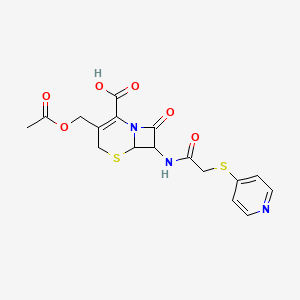
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
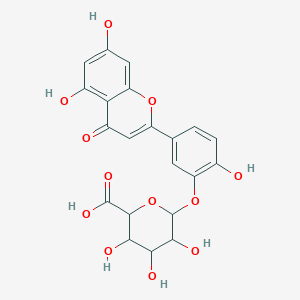
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
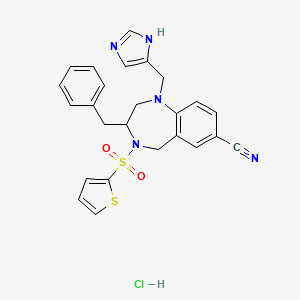
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
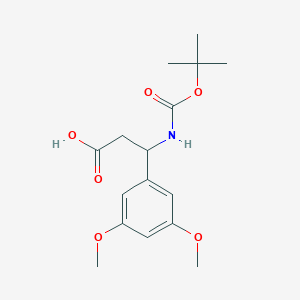
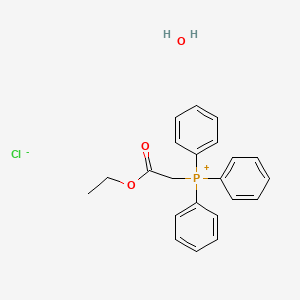
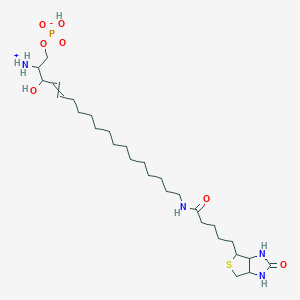
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
